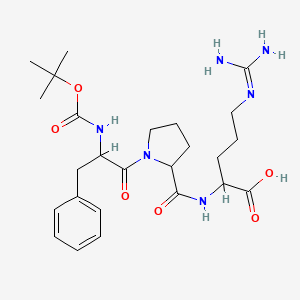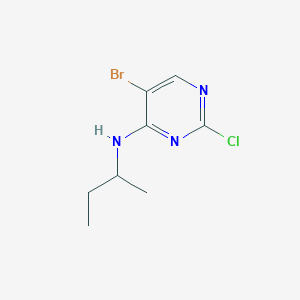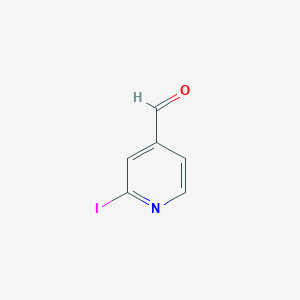
Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a benzoate core substituted with a cyclopropylcarbamoyl group and a dioxaborolan group, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid and methanol under acidic conditions.
Introduction of the Cyclopropylcarbamoyl Group: This step involves the reaction of the benzoate core with cyclopropyl isocyanate under controlled conditions to form the cyclopropylcarbamoyl derivative.
Attachment of the Dioxaborolan Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the boron center, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and suitable ligands are often employed in substitution reactions involving the boron center.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The cyclopropylcarbamoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxaborolan group can participate in boron-mediated reactions, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(cyclopropylcarbamoyl)benzoate: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Lacks the cyclopropylcarbamoyl group, reducing its potential biological activity.
Uniqueness
Methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the cyclopropylcarbamoyl and dioxaborolan groups
Eigenschaften
Molekularformel |
C18H24BNO5 |
|---|---|
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
methyl 3-(cyclopropylcarbamoyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C18H24BNO5/c1-17(2)18(3,4)25-19(24-17)13-9-11(15(21)20-14-6-7-14)8-12(10-13)16(22)23-5/h8-10,14H,6-7H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
HNAHKOMNYBNKQG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C(=O)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)





![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)





